molecular formula C16H24ClNO2 B10764469 Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Cat. No.: B10764469
M. Wt: 297.82 g/mol
InChI Key: TXNBJXUTVCOVOH-UHFFFAOYSA-N
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Description

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride (IUPAC name: this compound) is a synthetic compound structurally related to methylphenidate, a central nervous system (CNS) stimulant. Its molecular formula is C₁₆H₂₃NO₂·HCl, with a molecular weight of 306.88 g/mol . The compound features a phenyl ring and a piperidin-2-yl group attached to an acetate backbone, esterified with an isopropyl group. It is classified as a ritalinic acid ester derivative and shares structural similarities with other piperidine-based psychostimulants.

Key synthetic routes involve esterification and acid-catalyzed reactions, as evidenced by analogous methods for related compounds, such as refluxing with concentrated sulfuric acid in methanol . The compound’s stereochemistry (e.g., racemic vs. enantiopure forms) and impurity profiles (e.g., Methylphenidate Hydrochloride Impurity A, C₁₃H₁₇NO₂·HCl) are critical for pharmacological activity and regulatory compliance .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

propan-2-yl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H

InChI Key

TXNBJXUTVCOVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride has the molecular formula C16H23ClN2O2C_{16}H_{23}ClN_2O_2 and a molecular weight of 261.37 g/mol. Its structure includes an isopropyl ester group, a phenyl ring, and a piperidine moiety, which are crucial for its pharmacological activity. The compound is structurally related to methylphenidate, a well-known stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

This compound exhibits stimulant properties similar to those of methylphenidate. It primarily acts as a dopamine reuptake inhibitor, enhancing dopaminergic activity in the brain. This mechanism suggests potential applications in treating ADHD, where increased dopamine levels may improve attention and focus.

Cognitive Enhancement

The compound's ability to enhance cognitive functions positions it as a candidate for further research into cognitive enhancement therapies. Studies indicate that it may provide cognitive benefits with potentially fewer side effects compared to traditional stimulants.

Narcolepsy Treatment

Similar to methylphenidate, this compound may also be explored for the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness and sudden sleep attacks. The stimulant properties could help manage symptoms effectively.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine derivative from appropriate precursors.
  • Esterification : The piperidine derivative is then reacted with phenylacetic acid derivatives to form the ester.
  • Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form.

Case Studies and Research Findings

Research into this compound has been limited but promising:

  • Cognitive Enhancement Study : A study demonstrated that compounds similar to this compound showed improved cognitive performance in animal models compared to traditional stimulants.
  • Side Effect Profile : Preliminary findings suggest that this compound may have a more favorable side effect profile compared to methylphenidate, warranting further clinical trials to confirm these observations.
  • Potential for Extended Release Formulations : Research indicates that modifications in the chemical structure could lead to formulations with extended release properties, enhancing therapeutic outcomes for patients with ADHD or narcolepsy.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl/Piperidine) Ester Group Key Characteristics References
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate HCl C₁₆H₂₃NO₂·HCl 306.88 Phenyl, Piperidin-2-yl Isopropyl Not scheduled (as of 2019), metabolite studied in rats
Methyl α-phenyl-2-piperidineacetate HCl C₁₄H₁₉NO₂·HCl 269.77 Phenyl, Piperidin-2-yl Methyl Pharmacopeial standard, similar structure
4-Fluoromethylphenidate (4-FMPH) C₁₄H₁₇FNO₂ 250.29 4-Fluorophenyl, Piperidin-2-yl Methyl Enhanced metabolic stability
3,4-Dichloromethylphenidate (3,4-CTMP) C₁₄H₁₆Cl₂NO₂ 301.19 3,4-Dichlorophenyl, Piperidin-2-yl Methyl High lipophilicity, prolonged effect
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl C₁₃H₁₈ClNO₃ 271.74 Phenyl, 4-Hydroxypiperidin-1-yl - Hydroxyl group increases polarity

Key Comparison Points

Ester Group Modifications

  • Isopropyl vs.
  • Ethyl 2-(piperidin-4-yl)acetate : A related compound with a piperidin-4-yl substitution exhibits reduced CNS activity due to altered ring conformation and steric hindrance .

Phenyl Ring Substitutions

  • Halogenated Derivatives : 4-FMPH and 3,4-CTMP incorporate fluorine and chlorine atoms, respectively, enhancing metabolic stability and dopamine reuptake inhibition potency. For example, 3,4-CTMP’s dichlorophenyl group increases lipophilicity (LogP ~2.8), extending its duration of action .
  • Unsubstituted Phenyl : The target compound’s unmodified phenyl group may result in faster hepatic clearance compared to halogenated analogs .

Piperidine Modifications

  • Piperidin-2-yl vs. Piperidin-4-yl : Substitution at the 2-position (target compound) optimizes binding to dopamine transporters (DAT), whereas 4-position analogs (e.g., ethyl 2-(piperidin-4-yl)acetate) show weaker affinity due to conformational mismatch .
  • Hydroxylated Piperidine: 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride’s hydroxyl group increases polarity (TPSA = 52.7 Ų), reducing blood-brain barrier penetration compared to non-hydroxylated analogs .

Metabolic and Pharmacokinetic Profiles

  • Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate Hydrochloride : In vivo rat studies identified hydrolysis to ritalinic acid and phase I metabolites (e.g., hydroxylated piperidine) via cytochrome P450 enzymes. Its isopropyl ester slows hydrolysis compared to methyl esters, delaying peak plasma concentrations .
  • 4-FMPH and 3,4-CTMP : Fluorine and chlorine substituents reduce oxidative metabolism, leading to longer elimination half-lives (e.g., 3,4-CTMP: t₁/₂ ~6–8 hours in preclinical models) .

Regulatory and Impurity Considerations

  • The target compound’s unscheduled status (as of 2019) contrasts with regulated analogs like methylphenidate .
  • Impurity profiles, such as Methylphenidate Hydrochloride Impurity A (C₁₃H₁₇NO₂·HCl), highlight the importance of stereochemical purity in manufacturing. Racemic mixtures may exhibit reduced efficacy or unintended side effects .

Biological Activity

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride (commonly referred to as Isopropylphenidate) is a compound of significant interest in pharmacology, particularly for its potential applications in treating neurological disorders. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

This compound has the molecular formula C16H24ClNO2C_{16}H_{24}ClNO_2 and a molecular weight of 297.82 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, particularly in relation to neurotransmitter modulation.

Target of Action : The compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to methylphenidate. This mechanism enhances the availability of dopamine and norepinephrine in synaptic clefts, potentially improving cognitive functions and attention.

Mode of Action : As a semi-flexible linker in PROTAC (proteolysis targeting chimera) development, Isopropylphenidate facilitates targeted protein degradation. This role indicates its involvement in biochemical pathways related to protein turnover and cellular signaling.

Pharmacokinetics

Research indicates that Isopropylphenidate undergoes enantioselective metabolism, akin to its structural analogs. This metabolic pathway results in varying plasma concentrations of its isomers, which can influence its therapeutic efficacy and safety profile .

In Vitro Studies

  • Neurotransmitter Interaction : In vitro studies have shown that Isopropylphenidate exhibits high affinity for dopamine transporters, leading to increased dopamine levels in the brain. This effect is similar to that observed with methylphenidate but with potentially reduced norepinephrine reuptake inhibition .
  • Protein Degradation : As part of PROTAC technology, Isopropylphenidate has been utilized to target specific proteins for degradation. This application is promising in cancer therapies where dysregulated proteins contribute to tumor progression .

In Vivo Studies

Research involving animal models has demonstrated that Isopropylphenidate can improve cognitive performance in tasks requiring attention and memory retention. For instance, studies show enhanced learning abilities in rodents treated with the compound compared to control groups .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionPotency (IC50)
This compoundNDRIComparable to methylphenidate
MethylphenidateNDRIIC50 ~ 10 µM
EthylphenidateNDRIIC50 ~ 15 µM

This table illustrates the comparative potency and mechanisms among related compounds, highlighting Isopropylphenidate's position within the phenidate class.

Q & A

Q. What methodologies are recommended for synthesizing Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride with high stereochemical purity?

  • Methodological Answer : A key step involves diastereoselective hydrogenation using a Ru-BINAP complex catalyst to optimize enantiomeric excess. This approach, adapted from methylphenidate synthesis, ensures preferential formation of pharmacologically active stereoisomers. Post-synthesis, chiral HPLC or polarimetry should validate stereochemical purity . For structural confirmation, combine X-ray crystallography (using SHELXL for refinement ) with NMR spectroscopy to resolve stereochemical ambiguities .

Q. How can the molecular structure of this compound be rigorously confirmed?

  • Methodological Answer :
  • X-ray crystallography : Refine single-crystal data using SHELXL to determine bond lengths, angles, and torsional parameters .
  • Molecular visualization : Employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement .
  • Spectroscopic validation : Cross-reference 1^1H/13^13C NMR and FT-IR data with computational models (e.g., density functional theory) to confirm functional groups and spatial arrangement .

Q. What analytical techniques are suitable for routine purity assessment?

  • Methodological Answer :
  • HPLC-UV/RI : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for baseline separation of impurities .
  • Mass spectrometry : High-resolution ESI-MS can detect trace impurities (<0.1%) by comparing observed m/z values with theoretical isotopic patterns .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate or solvent residues .

Advanced Research Questions

Q. How can impurity profiling be conducted to meet pharmacopeial standards?

  • Methodological Answer :
  • Reference standards : Utilize USP-grade impurities (e.g., Ethylphenidate Hydrochloride) for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions, then analyze degradation products via LC-MS/MS. For example, hydrolytic degradation under HCl may yield 2-phenyl-2-(piperidin-2-yl)acetic acid, detectable at m/z 234.1 .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for absolute quantification .

Q. What strategies resolve enantiomeric mixtures and assess their pharmacological activity?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10, 0.1% diethylamine) to separate enantiomers. The d-threo isomer (pharmacologically active) typically elutes earlier than l-threo .
  • In vitro activity assays : Compare dopamine reuptake inhibition (IC50_{50}) of isolated enantiomers in synaptosomal preparations. The d-threo form may exhibit 5-fold higher potency than other stereoisomers .

Q. How can solubility and stability be optimized for preclinical pharmacokinetic studies?

  • Methodological Answer :
  • pH-solubility profiling : Dissolve the compound in buffers (pH 1.2–7.4) and measure saturation solubility via shake-flask method. For low solubility at physiological pH (<1 mg/mL), consider co-solvents (e.g., PEG 400) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 12 weeks and monitor degradation using stability-indicating HPLC methods. Include antioxidant stabilizers (e.g., BHT) if oxidation is observed .

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